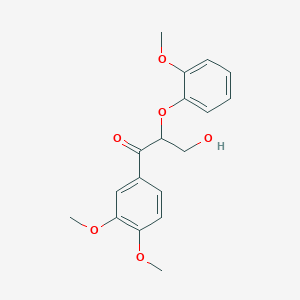

1-(3,4-二甲氧基苯基)-3-羟基-2-(2-甲氧基苯氧基)丙酮

货号 B2843422

CAS 编号:

10548-77-3

分子量: 332.352

InChI 键: LILXBGDHLUCSNI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a potential bioactive compound . It is synthesized through the Michael addition of N-heterocycles to chalcones . The compound is of interest due to its stability and ability to bind “privileged structures” through hydrogen-bonding .

Synthesis Analysis

The synthesis of this compound involves the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . The preparation of the compound involves the mixing of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a catalytic amount of sodium hydroxide . The product is then recrystallized with ethanol, yielding a yellowish solid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .科学研究应用

木质素模型研究

- 木质素酸解中 β-O-4 键断裂的机理:与 1-(3,4-二甲氧基苯基)-3-羟基-2-(2-甲氧基苯氧基)丙烷-1-酮相关的木质素模型化合物研究表明,不同的反应模式取决于所用酸的类型。该化合物在各种酸解条件下的行为提供了对木质素降解过程的见解,这对于理解和改进纸张生产和生物质转化等工业应用至关重要 (Imai, Yokoyama, & Matsumoto, 2011)。

化学合成

- 合成中的选择性还原:研究了该化合物的选择性还原以进行立体选择性合成,突出了该化合物在有机合成中的作用及其产生特定立体异构体的潜力 (Collier, Fisher, & Schulz, 1997)。

热解研究

- 木质素模型化合物中的热解反应性:对包括 1-(3,4-二甲氧基苯基)-3-羟基-2-(2-甲氧基苯氧基)丙烷-1-酮在内的木质素模型化合物的热解反应性研究提供了宝贵的数据,用于了解木质素的热降解行为。这项研究对于生物燃料生产过程的发展至关重要 (Watanabe, Kawamoto, & Saka, 2009)。

生物降解

- 木质素模型化合物的细菌降解:该化合物作为 Pseudomonas acidovorans 等细菌物种的底物,可以降解它。了解这一过程对于开发木质素降解和回收的生物方法至关重要 (Vicuña, González, Mozuch, & Kirk, 1987)。

光化学

- 木质素相关化合物的 photochemical 反应:对类似于 1-(3,4-二甲氧基苯基)-3-羟基-2-(2-甲氧基苯氧基)丙烷-1-酮的化合物的 photochemical 行为的研究有助于理解木质素在暴露于光线下变色的机制,这对造纸工业和材料科学具有重要意义 (Weir, Arct, Ceccarelli, & Puumala, 1996)。

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXBGDHLUCSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

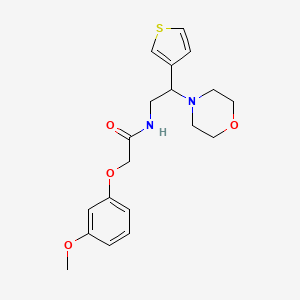

![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)

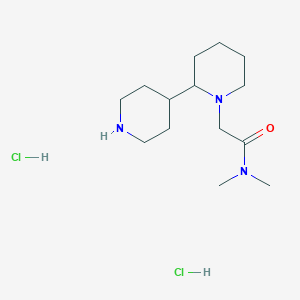

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)

![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)

![N-(4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2843360.png)

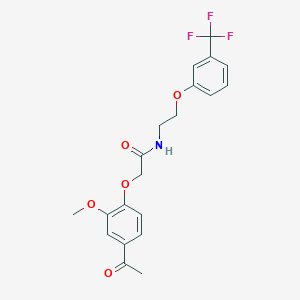

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)